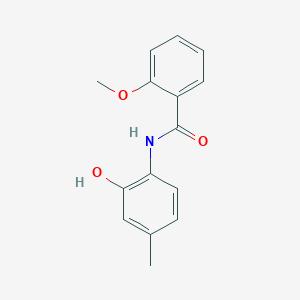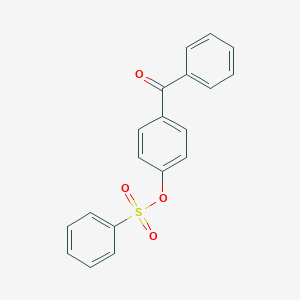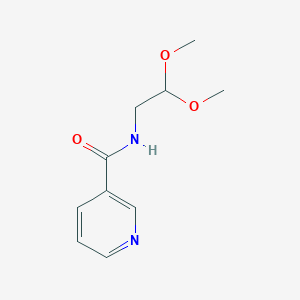
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a synthetic compound that is derived from salicylamide and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have a role in improving cognitive function and memory.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to act through multiple pathways. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have anti-inflammatory effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have antitumor effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This allows for the production of large quantities of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide for use in experiments. Another advantage of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is that it has a range of biological activities, which makes it a versatile compound for investigating various pathways and mechanisms.
One limitation of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's effects. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. One area of interest is investigating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is investigating its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's mechanism of action and to identify any potential side effects or toxicity. Overall, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has shown promising results in a range of biological activities, and further research is needed to fully explore its potential applications.
Synthesemethoden
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-12(13(17)9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
XFYDCTYTRMRVRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)